

# physical and chemical characteristics of 4-(2,4-Dichlorophenoxy)butanoic acid

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## Compound of Interest

Compound Name: 4-(2,4-Dichlorophenoxy)butanoic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **4-(2,4-Dichlorophenoxy)butanoic Acid**

## Introduction

**4-(2,4-Dichlorophenoxy)butanoic acid**, commonly known as 2,4-DB, is a selective, systemic herbicide belonging to the phenoxyalkanoic acid chemical class.<sup>[1]</sup> It is widely utilized in agriculture for the post-emergence control of annual and perennial broadleaf weeds in various crops, including alfalfa, peanuts, and soybeans.<sup>[2]</sup> Its selectivity is a key feature, stemming from its mechanism of action within susceptible plants. This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2,4-DB, intended for researchers, scientists, and professionals in drug development and environmental science.

## Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational to all further study.

## Nomenclature and Identifiers

- IUPAC Name: **4-(2,4-dichlorophenoxy)butanoic acid**<sup>[3]</sup>
- Common Name: 2,4-DB<sup>[3]</sup>
- Synonyms: 2,4-Dichlorophenoxybutyric acid, Butyrac, Embutox, Legumex D<sup>[3][4]</sup>

- CAS Number: 94-82-6[2]
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O<sub>3</sub>[2]
- Molecular Weight: 249.09 g/mol [2]

## Molecular Structure

The structure of 2,4-DB consists of a butyric acid chain linked via an ether bond at position 4 to a 2,4-dichlorophenol group.[3]

Caption: 2D Chemical Structure of **4-(2,4-Dichlorophenoxy)butanoic acid**.

## Physical Properties

The physical characteristics of 2,4-DB are crucial for its formulation, application, and environmental fate. It typically appears as a white to light-brown crystalline solid with a slight phenolic odor.[1][2]

## Quantitative Physical Data

Property	Value	Source
Melting Point	118-120 °C	[1]
Boiling Point	Decomposes before boiling; 150 °C at 0.2 torr	[5][6]
Water Solubility	46 mg/L (46 ppm) at 25 °C	[2][3]
pKa	4.56 (Predicted)	[1]
LogP (Kow)	3.53	[2]
Henry's Law Constant	2.29 x 10 <sup>-9</sup> atm·m <sup>3</sup> /mol at 25 °C (Estimated)	[3]

Solubility in Organic Solvents: 2,4-DB is readily soluble in acetone, ethanol, and diethyl ether, but only slightly soluble in benzene, toluene, and kerosene.[2][3]

# Chemical Properties and Reactivity

## Chemical Class and Functionality

2,4-DB is an organochlorine compound, an aromatic ether, and a monocarboxylic acid.<sup>[3]</sup> Its acidic nature is a key aspect of its reactivity.

## Reactivity Profile

As a weak organic acid, 2,4-DB reacts exothermically with bases to form salts and water.<sup>[1]</sup> It is incompatible with strong oxidizers, sulfuric acid, caustics, and various amines.<sup>[1]</sup> In the presence of moisture, it can be slightly corrosive to iron, aluminum, and zinc.<sup>[1]</sup>

## Environmental Fate and Degradation

The persistence of 2,4-DB in the environment is relatively low. Its degradation occurs primarily through microbial activity in soil and water.<sup>[2]</sup> The rate of this biodegradation is influenced by factors such as soil type, temperature, and moisture content.<sup>[2]</sup> It may also undergo photolysis in the presence of sunlight.<sup>[2]</sup>

## Mechanism of Herbicidal Action

The herbicidal efficacy of 2,4-DB is rooted in its role as a pro-herbicide that is converted to the highly active herbicide 2,4-D within susceptible plants.

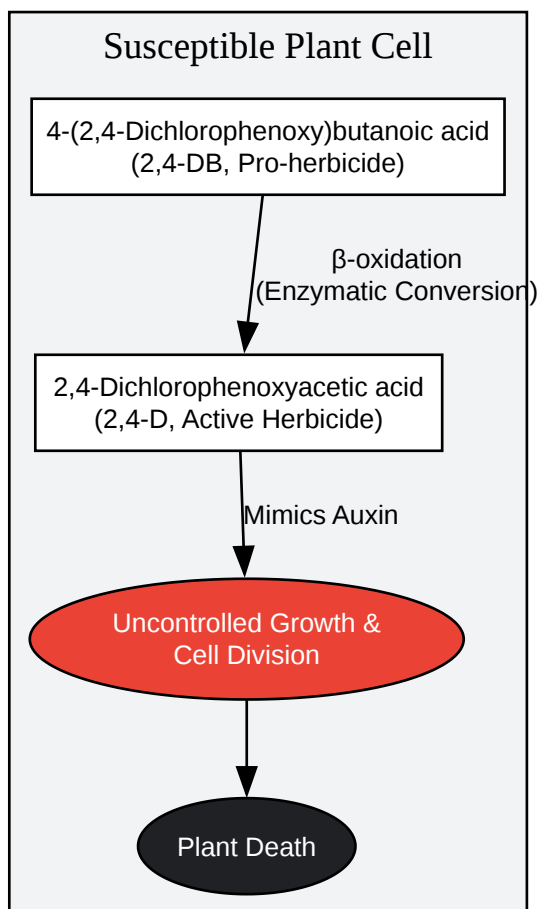
## Mode of Action

Like other phenoxy herbicides, 2,4-DB acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).<sup>[2][7]</sup> In susceptible broadleaf weeds, this leads to uncontrolled and disorganized cell division and growth, ultimately causing stem twisting, leaf malformation, and plant death.<sup>[2][6]</sup>

## Bioactivation and Selectivity

The selectivity of 2,4-DB is a classic example of lethal synthesis. Many broadleaf weeds possess enzyme systems capable of beta-oxidation, a process that shortens the butyric acid side chain by two carbon atoms. This metabolic process converts the relatively inactive 2,4-DB into the potent auxin herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).<sup>[1][7]</sup> In contrast, many

tolerant crops, such as grasses and certain legumes, lack the necessary enzymes for this conversion, and thus the compound remains in its less active form.



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Caption: Bioactivation pathway of 2,4-DB to 2,4-D in susceptible plants.

## Analytical Methodologies

Accurate quantification of 2,4-DB in environmental and biological matrices is essential for regulatory monitoring and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

## Gas Chromatography (GC) Protocol (EPA Method 8150)

This method is suitable for analyzing chlorinated herbicides in solid waste and water samples.

[\[2\]](#)[\[3\]](#)

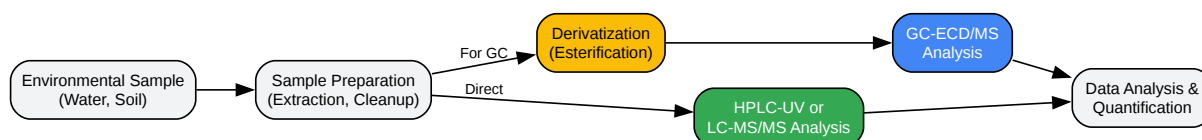
- Sample Preparation & Extraction:
  - Acidify the water sample to pH < 2 with sulfuric acid.
  - Extract the sample with an organic solvent like diethyl ether or methylene chloride.
  - Concentrate the extract.
- Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) using a derivatizing agent like diazomethane or boron trifluoride-methanol. This step is crucial for GC analysis.
- GC Analysis:
  - Inject the derivatized extract into a gas chromatograph.
  - Column: A capillary column such as a Durabond-5MS is typically used.[8]
  - Detector: An Electron Capture Detector (ECD) is commonly used due to its high sensitivity to halogenated compounds.[2]
  - Quantification: Compare the peak area of the analyte to that of known standards. The detection limit for this method can be as low as 0.91 µg/L in water.[2][3]

## High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers a direct method of analysis without the need for derivatization.[3]

- Sample Preparation:
  - Filter the aqueous sample to remove particulates.
  - For solid samples, perform a solvent extraction (e.g., with acetonitrile/methanol) followed by cleanup steps like centrifugation.[9]
- HPLC Analysis:

- Inject the prepared sample into the HPLC system.
- Column: A reverse-phase column, such as a C18, is typically used.[9]
- Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.[8][9]
- Detector: A UV detector set to 280 nm is effective for detection.[3] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8]
- Quantification: Compare the peak response to a calibration curve generated from analytical standards.



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Caption: General workflow for the analysis of 2,4-DB.

## Toxicological Summary

2,4-DB is classified as moderately toxic (Toxicity Class III by the EPA).[2] It can cause skin and eye irritation upon contact.[2] While 2,4-DB itself has been evaluated, much of the toxicological concern relates to its metabolite, 2,4-D, which has been studied more extensively. Studies on the genotoxicity of 2,4-DB have found that while it was weakly active in a DNA repair assay, the overall weight of evidence indicates it is not genotoxic to mammals and lacks carcinogenic potential.[10] The Environmental Protection Agency (EPA) has noted that 2,4-D Butyric Acid can cause male reproductive toxicity.[3]

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